molecular formula C22H17ClN2 B2392612 (E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole CAS No. 306977-87-7

(E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole

Cat. No.: B2392612
CAS No.: 306977-87-7
M. Wt: 344.84
InChI Key: KNIZKJNWTXZXJU-CCEZHUSRSA-N
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Description

(E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features a benzimidazole core with a 2-chlorophenylmethyl and a phenylethenyl substituent, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with o-phenylenediamine and 2-chlorobenzyl chloride.

    Cyclization: The o-phenylenediamine undergoes cyclization with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the benzimidazole core.

    Substitution: The resulting benzimidazole is then subjected to a Heck reaction with styrene in the presence of a palladium catalyst to introduce the phenylethenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the 2-chlorophenylmethyl group but shares the benzimidazole core.

    2-(2-Chlorophenyl)benzimidazole: Lacks the phenylethenyl group but has the 2-chlorophenyl substituent.

    1-Methyl-2-phenylethenylbenzimidazole: Similar structure but with a methyl group instead of the 2-chlorophenylmethyl group.

Uniqueness

(E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole is unique due to the presence of both the 2-chlorophenylmethyl and phenylethenyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-19-11-5-4-10-18(19)16-25-21-13-7-6-12-20(21)24-22(25)15-14-17-8-2-1-3-9-17/h1-15H,16H2/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIZKJNWTXZXJU-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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